

Quantitative Data on Nigericin-Induced Activation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nigericin

CAS No.: 28380-24-7

Cat. No.: S548943

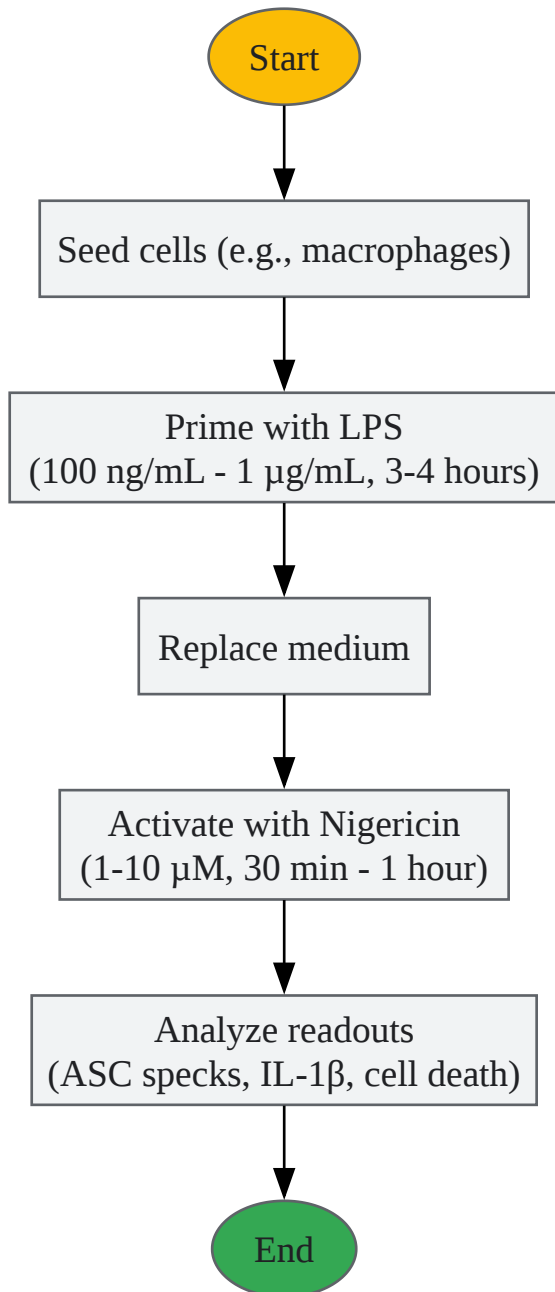
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The table below summarizes key quantitative and mechanistic data related to the use of **nigericin** in NLRP3 inflammasome research.

Aspect	Details	Reference
Working Concentration	Typical range of 1 - 10 μM in experimental settings.	[1]
Primary Mechanism	Functions as a K⁺ ionophore , inducing K⁺ efflux .	[2] [1]
Pathway Dependence	Canonically requires NLRP3 and ASC/PYCARD for inflammasome activation; can also have NLRP3-independent effects on bacterial killing.	[3] [4]
Key Readout	ASC speck formation (visual indicator of inflammasome assembly).	[5]
Downstream Effects	Leads to Caspase-1 activation , maturation and secretion of IL-1β and IL-18 , and induction of pyroptosis .	[2] [6]

Experimental Protocol for NLRP3 Activation

The standard two-signal protocol for activating the NLRP3 inflammasome with **nigericin** in immune cells is detailed below. This protocol can be adapted for various cell types, including macrophages and cerebral organoids [7].



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- **Cell Preparation:** Use immortalized macrophage cell lines (e.g., THP-1, RAW 264.7) or primary cells like Bone Marrow-Derived Macrophages (BMDMs). Seed cells and allow them to adhere overnight [2] [4].

- **Signal 1 (Priming):** Treat cells with **Lipopolysaccharide (LPS)**. A common range is **100 ng/mL to 1 µg/mL** for **3 to 4 hours**. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway [2] [7].
- **Signal 2 (Activation):** Replace the medium and add **nigericin**. The effective concentration is typically **1 to 10 µM**, with an incubation time of **30 minutes to 1 hour**. This triggers inflammasome assembly [7] [1].
- **Inhibition Control:** To confirm the role of NLRP3, include a control group where cells are treated with a specific NLRP3 inhibitor (e.g., **MCC950** at **1 µM**) after the priming step but before **nigericin** activation [5] [7].
- **Readout and Analysis:**
 - **ASC Speck Formation:** Quantify using immunofluorescence microscopy or image-based flow cytometry. This is a direct marker of inflammasome assembly [5].
 - **Cytokine Measurement:** Assess mature **IL-1β** in the cell culture supernatant by ELISA [2].
 - **Cell Death Analysis:** Measure **pyroptosis**, for example, by detecting Gasdermin D cleavage or LDH release [6] [8].

Key Technical Considerations

- **NLRP3-Independent Effects:** **Nigericin** can induce bacterial killing and IL-18 gene expression through pathways that do not require NLRP3 or the adaptor protein ASC/PYCARD. Account for this in experimental design and interpretation [3] [4].
- **Mechanism of Action:** While **K⁺ efflux** is the primary trigger, **nigericin's** action as an H⁺/K⁺ antiporter also disrupts ion gradients, which can contribute to other cellular stress signals [2] [4].
- **Inhibitor Resistance:** Some disease-associated NLRP3 genetic variants, particularly those in the PYD domain or near the MCC950 binding site in the NACHT domain, can confer resistance to inhibitors like MCC950 [5].

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To cite this document: Smolecule. [Quantitative Data on Nigericin-Induced Activation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548943#nigericin-nlrp3-inflammasome-activation-mechanism>]

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